5-Iodo-3-methoxypyridin-2-amine
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Overview
Description
5-Iodo-3-methoxypyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of iodine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methoxypyridin-2-amine can be achieved through several synthetic routes. One common method involves the iodination of 3-methoxypyridin-2-amine. The reaction typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction conditions may vary, but a common approach involves the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methoxypyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyridine derivatives, while nucleophilic substitution can produce azido or cyano derivatives.
Scientific Research Applications
5-Iodo-3-methoxypyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity for certain targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridin-2-amine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-3-methoxypyridin-2-amine: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
5-Chloro-3-methoxypyridin-2-amine:
Uniqueness
5-Iodo-3-methoxypyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity in cross-coupling reactions and its binding affinity in biological systems. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-iodo-3-methoxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKURBRYYYGXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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